Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate
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Overview
Description
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains a dimethylamino group and an oxoacetyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to dimethyltryptamine , which is known to act as a non-selective agonist at most or all of the serotonin receptors .
Mode of Action
Based on its structural similarity to dimethyltryptamine , it can be hypothesized that it might interact with serotonin receptors in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of indole derivatives with dimethylaminoacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-2-carboxylate
- Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-6-carboxylate
- Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-7-carboxylate
Uniqueness
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the carboxylate group at the 5-position of the indole ring distinguishes it from other similar compounds and can result in different binding affinities and selectivities for biological targets.
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)-2-oxoacetyl]-1H-indole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16(2)13(18)12(17)10-7-15-11-5-4-8(6-9(10)11)14(19)20-3/h4-7,15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYZDCSQKBSGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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